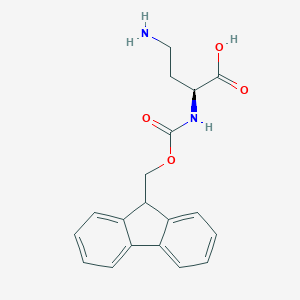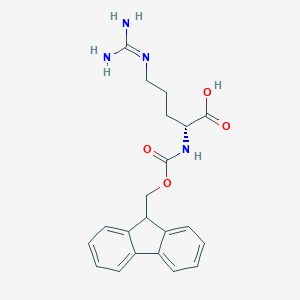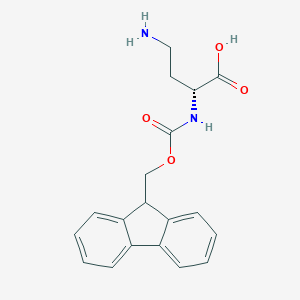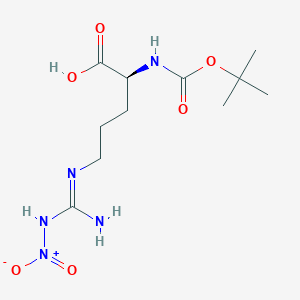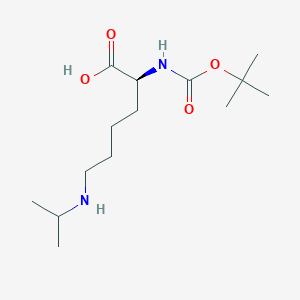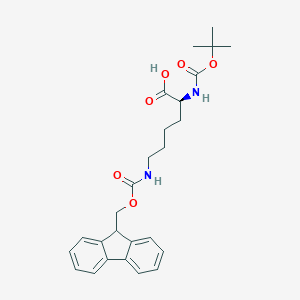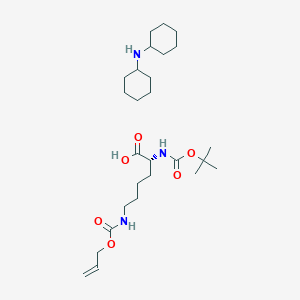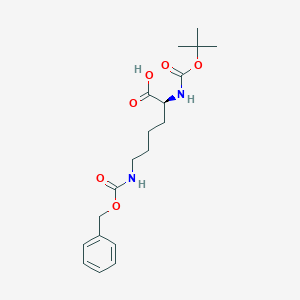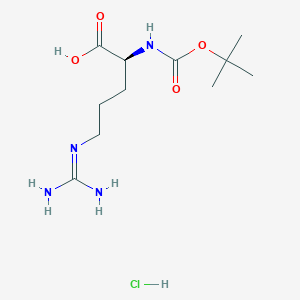
Boc-Arg-OH.HCl
Vue d'ensemble
Description
Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is an organic compound . It appears as a white solid powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It is relatively stable at room temperature but can absorb moisture when exposed to humid air .
Synthesis Analysis
The synthesis of Boc-L-Arg-OH.HCl involves two main steps :
- Hydrochloride salt formation : Tert-butyloxycarbonyl-L-arginine reacts with hydrochloric acid to form Boc-L-Arg-OH.HCl .
Molecular Structure Analysis
The molecular formula of Boc-Arg-OH.HCl is C11H23ClN4O4 . Its molecular weight is 310.78 .
Physical And Chemical Properties Analysis
Boc-Arg-OH.HCl is a white powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It has a boiling point of 494°C at 760 mmHg . The compound is relatively stable at room temperature but can absorb moisture when exposed to humid air .
Applications De Recherche Scientifique
Peptide Synthesis
Boc-Arg-OH.HCl is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino acid arginine during the synthesis process. This allows for the selective assembly of peptide chains without unwanted side reactions .
Biochemical Research
Boc-Arg-OH.HCl is used in biochemical research, particularly in proteomics, the large-scale study of proteins. It can be used to synthesize peptides for use in various assays and experiments .
Chemical Synthesis
Apart from its biological applications, Boc-Arg-OH.HCl is also used in chemical synthesis. The Boc group can be removed under acidic conditions, allowing for further chemical modifications .
Mass Spectrometry
Boc-Arg-OH.HCl can be used as a standard in mass spectrometry. This technique is used to determine the mass, structure, and chemical properties of molecules .
Safety and Hazards
Boc-Arg-OH.HCl is relatively safe under normal use conditions, but precautions should be taken . Avoid inhaling dust or contacting skin. Wear protective gloves, eyeglasses, and masks to avoid direct contact or inhalation of dust . Store in a dry, cool, well-ventilated place, away from direct sunlight . Dispose of waste according to local regulations .
Orientations Futures
Boc-Arg-OH.HCl is used in biochemical research . It serves as an intermediate in peptide and protein synthesis, used for constructing peptide chains . It is also used in drug research for synthesizing biologically active polypeptide drugs and antibiotics . Furthermore, it is used as a standard in mass spectrometry analysis . The future directions of Boc-Arg-OH.HCl are likely to continue in these areas of research and application.
Mécanisme D'action
Target of Action
Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is primarily used in the field of proteomics research . Its main targets are peptides and proteins, where it serves as a building block in peptide and protein synthesis .
Mode of Action
The compound interacts with its targets (peptides and proteins) through a process known as t-butyloxycarbonyl (Boc) protection. In this process, the Boc group in Boc-Arg-OH.HCl is used to protect the amino group in the arginine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process.
Biochemical Pathways
The primary biochemical pathway affected by Boc-Arg-OH.HCl is protein synthesis. As a building block in peptide and protein synthesis, it plays a vital role in the formation of peptide bonds, which are the links between amino acids in a protein . The downstream effects of this include the formation of proteins with specific functions in the body.
Pharmacokinetics
The pharmacokinetics of Boc-Arg-OHIt’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Action Environment
The action of Boc-Arg-OH.HCl can be influenced by various environmental factors. For instance, the compound is relatively stable under normal temperatures but can absorb moisture when exposed to humid conditions . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Additionally, it’s important to avoid inhaling the dust or allowing it to come into contact with skin and eyes .
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDELGKMVZYHPPB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg-OH.HCl | |
CAS RN |
35897-34-8 | |
| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




